![molecular formula C11H18N2O2 B2411460 N-{3-[(Dimethylamino)methylen]-4-oxocyclohexyl}acetamid CAS No. 73983-59-2](/img/structure/B2411460.png)
N-{3-[(Dimethylamino)methylen]-4-oxocyclohexyl}acetamid
Übersicht
Beschreibung
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide is a compound with a complex structure that includes a dimethylamino group, a methylene group, and an oxocyclohexyl group
Wissenschaftliche Forschungsanwendungen
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide has several scientific research applications:
Vorbereitungsmethoden
The synthesis of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide can be achieved through several routes. One common method involves the reaction of dimethylformamide-dimethylacetal with a suitable cyclohexanone derivative . The reaction typically requires anhydrous conditions and a suitable solvent such as toluene or xylene. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Wirkmechanismus
The mechanism of action of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide involves its interaction with various molecular targets. The dimethylamino group provides pH responsiveness, allowing the compound to change its properties in different environments . This makes it useful in drug delivery systems where controlled release is essential. The compound can also form complexes with nucleic acids, facilitating their delivery into cells .
Vergleich Mit ähnlichen Verbindungen
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide can be compared with similar compounds such as:
N,N-dimethylaminoethyl methacrylate (DMAEMA): Both compounds have dimethylamino groups, but DMAEMA is more commonly used in polymer chemistry.
N,N-dimethyl enaminones: These compounds share the dimethylamino group and are used as building blocks for heterocyclic synthesis.
The uniqueness of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide lies in its combination of functional groups, which provide a versatile platform for various applications in chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
N-[(3E)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUUMJCCCQVFF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(=CN(C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(=O)/C(=C/N(C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
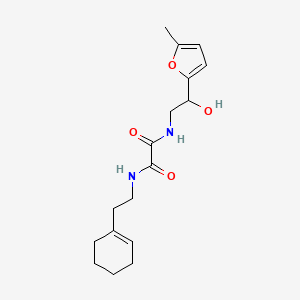
![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)
![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)

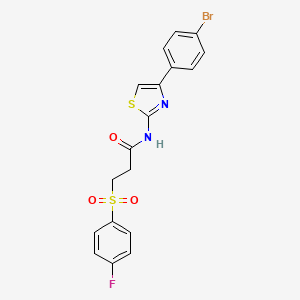
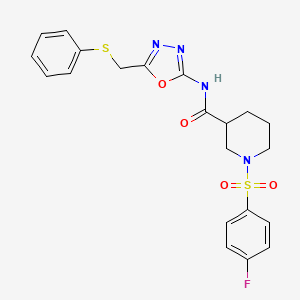
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2411389.png)
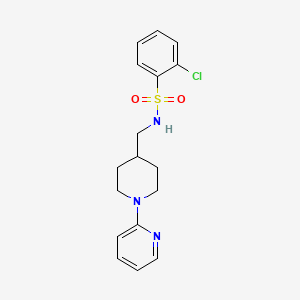
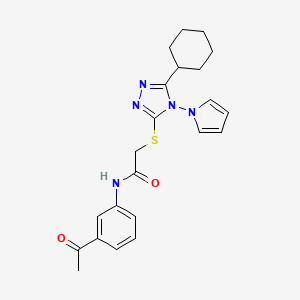
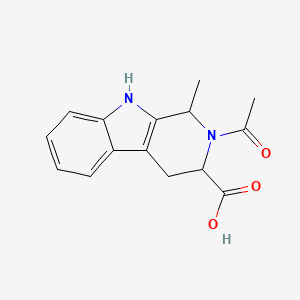
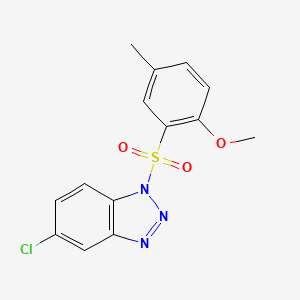


![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)
